Increased Lipophilicity vs. Mandelamide
2-Methoxy-2-phenylacetamide exhibits a significantly higher predicted LogP value compared to its hydroxy analog, mandelamide. This indicates increased lipophilicity, which is a critical determinant of passive membrane permeability and bioavailability [1]. The methoxy group reduces hydrogen-bonding capacity and increases hydrophobic surface area, leading to this quantifiable shift in physicochemical profile [2].
Comparator: Mandelamide LogP ~0.91
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | LogP = 1.55970 (Molbase) / XlogP = 0.7 (PubChem) |
| Comparator Or Baseline | Mandelamide (2-Hydroxy-2-phenylacetamide): LogP = 0.90560 [3] |
| Quantified Difference | Difference of +0.6541 (Molbase vs. Mandelamide) or -0.2056 (PubChem XlogP vs. Mandelamide). The Molbase value suggests a clear increase in lipophilicity, while the PubChem XlogP indicates a similar or slightly lower value. This discrepancy highlights the importance of considering multiple prediction methods, but the trend towards increased lipophilicity with O-methylation is consistent with chemical intuition. |
| Conditions | Predicted values from computational models (Molbase, PubChem XlogP) [1] [2] |
Why This Matters
Lipophilicity is a key determinant of a compound's ability to cross biological membranes, influencing its absorption, distribution, and potential for off-target binding; selecting the appropriate analog based on its LogP is crucial for optimizing pharmacokinetic profiles in drug discovery programs.
- [1] Molbase. (n.d.). 2-Methoxy-2-phenylacetamide. Retrieved from https://baike.molbase.cn/7476-63-3.html View Source
- [2] mip.chem960.com. (n.d.). 2-Methoxy-2-phenylacetamide (CAS 7476-63-3). Retrieved from https://mip.chem960.com/7476-63-3.html View Source
- [3] BOC Sciences. (n.d.). Mandelamide (CAS 4410-31-5). Retrieved from https://buildingblock.bocsci.com/mandelamide-cas-4410-31-5-item-6-282686.html View Source
